molecular formula C6H9Br B041888 2-Bromohexa-1,5-diene CAS No. 101933-87-3

2-Bromohexa-1,5-diene

Cat. No. B041888
M. Wt: 161.04 g/mol
InChI Key: QGTLQPOCFMHFHR-UHFFFAOYSA-N
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Description

2-Bromohexa-1,5-diene is a chemical compound with the molecular formula C6H9Br . It has an average mass of 161.040 Da and a monoisotopic mass of 159.988754 Da .


Synthesis Analysis

The synthesis of 2-Bromohexa-1,5-diene can involve sigmatropic rearrangements, which are pericyclic reactions that provide rearranged products . These rearrangements include hydride shifts and Cope, Claisen, and Wittig rearrangements . The reductive coupling of alkynes represents a powerful strategy for the rapid synthesis of highly substituted 1,3-dienes .


Molecular Structure Analysis

The molecular structure of 2-Bromohexa-1,5-diene consists of six carbon atoms and one bromine atom . The double bonds may be separated by one or more sp3-hybridized carbon atoms .


Chemical Reactions Analysis

2-Bromohexa-1,5-diene can undergo sigmatropic rearrangements, which are intramolecular reactions involving the migration of a sigma bond across a pi system . Examples include hydrogen atoms migrating across dienes upon heating and hydrogen atoms migrating across alkenes with light .

Scientific Research Applications

  • Synthesis of Iron Complexes : 2-Bromohexa-1,5-diene is utilized in the synthesis of complexes with iron. An example is the synthesis of (- 2, 3 -CH2=CHCHCHCHCH3 3 )(-RS)Fe2(CO)5 (Seyferth, Anderson, Villafañe, & Davis, 1992).

  • Synthesis of Dienes and Related Compounds : It is useful in the synthesis of 1,4-, 1,5-, and 1,6-dienes, contributing to the development of various related compounds (Sumino & Ryu, 2022).

  • Diels-Alder Reaction Intermediates : 2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene, a derivative, is a key intermediate for synthesizing vic-bromo(trimethylstannyl)bicycloolefins via Diels-Alder reactions (Dalkılıç et al., 2009).

  • Improved Synthesis of Diene Products : The improved synthesis of (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol increases the yield of the diene product without using toxic thallium salts (Clarke, Rolla, Cridland, & Gill, 2007).

  • Synthesis of Functionalized Polyenic Compounds : 5-Bromopentadienal, a related compound, serves as a precursor for synthesizing functionalized polyenic compounds, like diene diols (Soullez, Plé, Duhamel, & Duhamel, 1995).

  • Synthesis of Tetramethylcyclopentadiene Systems : It reacts with potassium tert-butoxide to give 1,2,3,4-tetramethylfulvene and various 1-functionalized 2,3,4,5-tetramethylcyclopentadiene systems (Jutzi, Heidemann, Neumann, & Stammler, 1992).

  • Diels-Alder Cycloadditions : 3,5-dibromo-2-pyrone, another derivative, is an ambident diene capable of generating various bicycloadducts in higher chemical yields and endo/exo ratios (Cho et al., 2002).

  • Gold-Catalyzed Synthesis : The gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is highly diastereoselective and can participate in Diels-Alder and cross-coupling reactions (Wang, Lu, & Zhang, 2010).

  • Palladium-Catalyzed Bicyclization : Palladium-catalyzed cyclization of 2-bromo-1,6-diene leads to bicyclic vinylcyclopropane derivatives, such as 1,3-diene, 1,4-diene, and triene (Steinig & de Meijere, 1999).

  • Tetrabutylphosphonium Bromide Catalysis : Tetrabutylphosphonium bromide catalyzes the dehydration of diols to conjugated dienes, allowing for the selective formation of conjugated dienes with high yields (Stalpaert, Cirujano, & Vos, 2017).

Safety And Hazards

While specific safety and hazard information for 2-Bromohexa-1,5-diene was not found, it’s important to handle all chemical substances with care and use appropriate safety measures .

properties

IUPAC Name

2-bromohexa-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c1-3-4-5-6(2)7/h3H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTLQPOCFMHFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromohexa-1,5-diene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Vyvyan, JA Dell, TJ Ligon, KK Motanic, HS Wall - Synthesis, 2010 - thieme-connect.com
Palladium-catalyzed Suzuki-type couplings of 3-pyridyl triflates with alkenylpinacol boronates proceed in good to excellent yields. Optimized conditions use Pd (PPh 3) 4 (10 mol%) as …
Number of citations: 9 www.thieme-connect.com

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